2,2'-Dimethyl-3,3'-bipyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-(2-methylpyridin-3-yl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-11(5-3-7-13-9)12-6-4-8-14-10(12)2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKXJQAHRJNGON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C2=C(N=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,2 Dimethyl 3,3 Bipyridine and Its Derivatives
Homocoupling Reactions for Bipyridine Core Construction
Homocoupling reactions are a direct approach to forming symmetrical bipyridines, including the 2,2'-dimethyl-3,3'-bipyridine scaffold, by joining two identical pyridine (B92270) units.
Nickel-Catalyzed Homocoupling of Halogenated Pyridine Derivatives
Nickel-catalyzed homocoupling is an effective method for synthesizing symmetrical bipyridines from halogenated pyridines. researchgate.netsioc-journal.cn This approach offers a straightforward route to the desired bipyridine core. A common strategy involves the reductive coupling of a 2-halopyridine derivative in the presence of a nickel catalyst and a reducing agent.
For the synthesis of this compound, a suitable starting material would be a 3-halo-2-methylpyridine. The reaction is typically carried out using a nickel(II) complex, such as NiCl₂, often in conjunction with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃), and a stoichiometric reductant like zinc (Zn) powder. researchgate.net
A representative procedure for a similar transformation involves reacting 3-bromo-2-methylpyridine (B185296) with a catalytic amount of NiBr₂(PPh₃)₂ and an excess of zinc powder in a solvent like anhydrous dimethylformamide (DMF) under reflux conditions. Tetraethylammonium (B1195904) iodide can be added to facilitate the reaction. The nickel(0) species, generated in situ by the reduction of the nickel(II) precursor by zinc, is the active catalyst. It undergoes oxidative addition to the carbon-halogen bond of the pyridine, followed by a series of steps culminating in the formation of the C-C bond and regeneration of the nickel(0) catalyst.
| Reactant | Catalyst | Reductant | Additive | Solvent | Conditions |
| 3-Bromo-2-methylpyridine | NiBr₂(PPh₃)₂ (5 mol%) | Zn powder (2.0 equiv) | Tetraethylammonium iodide (1.2 equiv) | Anhydrous DMF | Reflux, 110°C, 24–48 h |
This table presents a typical set of reactants and conditions for a nickel-catalyzed homocoupling reaction to synthesize the bipyridine core.
Oxidative Homocoupling Reactions of Pyridine N-Oxides
An alternative strategy for constructing the bipyridine framework is through the oxidative homocoupling of pyridine N-oxides. This method has been successfully applied to the synthesis of chiral 2,2'-bipyridinediol ligands with 3,3'-dimethyl substituents. rsc.org The key step in this synthesis is the O₂-mediated oxidative homocoupling of a chiral pyridine N-oxide. rsc.org
The synthesis of the precursor, 3-methylpyridine (B133936) N-oxide, can be achieved by oxidizing 3-methylpyridine (also known as 3-picoline). orgsyn.orgsigmaaldrich.comnist.gov Common oxidizing agents for this transformation include hydrogen peroxide in glacial acetic acid or perbenzoic acid. orgsyn.org The resulting 3-methylpyridine N-oxide can then undergo homocoupling. While the direct homocoupling of 3-methylpyridine N-oxide to this compound is a plausible route, specific high-yield procedures are not extensively detailed in the provided context. However, the principle has been demonstrated in the synthesis of related structures. rsc.org
| Starting Material | Oxidizing Agent | Product |
| 3-Methylpyridine | Hydrogen peroxide/Acetic acid | 3-Methylpyridine N-oxide |
This table shows the oxidation of 3-methylpyridine to its corresponding N-oxide, a key precursor for oxidative homocoupling.
Wurtz and Ullmann Coupling Adaptations for Symmetrical Bipyridines
The Wurtz and Ullmann reactions are classic methods for forming carbon-carbon bonds and have been adapted for the synthesis of symmetrical bipyridines. preprints.org
The Wurtz reaction involves the coupling of two organic halides in the presence of sodium metal. preprints.org While effective, the harsh conditions involving metallic sodium can limit its applicability. preprints.org A modified approach, transition-metal catalyzed homocoupling of Grignard reagents, is considered an improvement on the Wurtz coupling for constructing symmetrical bipyridyl backbones. preprints.org
The Ullmann coupling traditionally involves the copper-mediated homocoupling of aryl halides at high temperatures to produce symmetrical biaryls. preprints.orgorganic-chemistry.orgwikipedia.orgnih.gov This method has been applied to the synthesis of 2,2'-bipyridine (B1663995) from 2-bromopyridine (B144113) using copper. orgsyn.org However, the reaction often requires stoichiometric amounts of copper and high temperatures, which can be a drawback. preprints.orgwikipedia.org Modern variations of the Ullmann reaction using palladium or nickel catalysts have been developed to overcome these limitations, allowing for milder reaction conditions. wikipedia.orgnih.gov These newer protocols have expanded the scope and utility of the Ullmann-type coupling for synthesizing a wide range of biheteroaryls. nih.gov
| Coupling Reaction | Typical Metal | Substrate | Key Features |
| Wurtz-type | Sodium | Alkyl/Aryl Halides | Employs reactive metals; can have harsh conditions. preprints.org |
| Ullmann | Copper, Palladium, Nickel | Aryl Halides | Classic method uses copper at high temperatures; modern variants offer milder conditions. preprints.orgwikipedia.org |
This table compares the key features of Wurtz and Ullmann coupling reactions for the synthesis of symmetrical bipyridines.
Metal-Catalyzed Cross-Coupling Reactions for Functionalized Bipyridines
Metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of unsymmetrical and functionalized bipyridines, offering high yields and good functional group tolerance. orgsyn.orgorgsyn.org
Suzuki-Miyaura Coupling for Diverse Bipyridine Derivatives
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.org This reaction has become a cornerstone in the synthesis of biaryl and heteroaryl compounds, including bipyridine derivatives. researchgate.netresearchgate.net
A significant challenge in applying this method to 2,2'-bipyridine synthesis was the instability of 2-pyridylboron compounds. researchgate.net However, the development of stabilized 2-pyridylboronic acid esters has made this a viable and efficient route. researchgate.net The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide variety of functional groups. libretexts.org The catalytic cycle generally involves the oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. libretexts.org
Palladium complexes with bipyridine-based ligands, such as 4,4'-di-tert-butyl-2,2'-bipyridyl-palladium(II) dichloride, have been shown to be effective catalysts for Suzuki-Miyaura reactions. asianpubs.orgresearchgate.net
| Coupling Partners | Catalyst System | Key Advantage |
| Organoboron compound and Organic halide/triflate | Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(tBubpy)) | High functional group tolerance, mild conditions. libretexts.orgasianpubs.org |
This table summarizes the components and advantages of the Suzuki-Miyaura coupling for bipyridine synthesis.
Negishi Coupling for 2,2'-Bipyridine Derivatives
The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that joins an organozinc compound with an organic halide or triflate. orgsyn.orgorgsyn.org It is particularly noted for its high yields, mild reaction conditions, and broad substrate scope in the preparation of bipyridines. orgsyn.orgorgsyn.org
The organozinc reagents can be prepared through transmetalation with organolithium compounds or by the direct reaction of an organic halide with activated zinc. orgsyn.org A key advantage of the Negishi coupling is its high tolerance for various functional groups, including esters, nitriles, and amines, which allows for the synthesis of highly functionalized 2,2'-bipyridines. orgsyn.orgorgsyn.org The reaction has been successfully used to synthesize various methyl-substituted 2,2'-bipyridines. acs.org The choice of halide (I, Br, or Cl) on the coupling partner can influence reactivity, with iodides generally being the most reactive. orgsyn.org Modified Negishi cross-coupling conditions have been developed to synthesize a range of differently disubstituted 2,2'-bipyridines from substituted 2-chloro- and 2-bromopyridines. organic-chemistry.orgcapes.gov.br
| Coupling Partners | Catalyst | Key Advantages |
| Organozinc compound and Organic halide/triflate | Palladium or Nickel catalyst | High yields, mild conditions, excellent functional group tolerance. orgsyn.orgorgsyn.org |
This table outlines the components and benefits of the Negishi coupling for synthesizing 2,2'-bipyridine derivatives.
Stille Coupling Utilizing Organotin Intermediates
The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. It involves the reaction of an organotin compound (organostannane) with an organic halide or triflate. wikipedia.orgthermofisher.com This methodology has been successfully applied to the synthesis of various symmetrically and unsymmetrically substituted methyl-bipyridines, including this compound, in high yields and on multigram scales. cmu.edunih.gov
The general approach involves the preparation of appropriate bromo-picoline and tributyltin-picoline building blocks, which are then coupled using a palladium catalyst. cmu.edunih.gov The organostannane reagents are known for their stability to air and moisture, and they are compatible with a wide range of functional groups, making the Stille coupling a robust synthetic tool. thermofisher.com However, a significant drawback is the high toxicity of organotin compounds. libretexts.org
A key advantage of the Stille coupling is its ability to proceed under mild reaction conditions. thermofisher.com The catalytic cycle typically involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org For the synthesis of this compound, a common strategy is the homocoupling of 3-bromo-2-methylpyridine.
| Reactants | Catalyst System | Conditions | Product | Yield |
|---|---|---|---|---|
| 3-Bromo-2-methylpyridine and 2-methyl-3-(tributylstannyl)pyridine | Pd(PPh₃)₄ | Toluene, reflux | This compound | High |
| 3-Bromo-2-methylpyridine | NiBr₂(PPh₃)₂, Zn powder, tetraethylammonium iodide | Anhydrous DMF, 110°C, 24–48 hours | This compound | Not specified |
Palladium-Catalyzed Cross-Coupling for Liquid Crystalline Derivatives
Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of complex organic molecules, including those with applications in materials science. sigmaaldrich.com Specifically, these methods have been employed to create liquid crystalline derivatives of bipyridines. While direct evidence for the synthesis of liquid crystalline derivatives of this compound via palladium-catalyzed cross-coupling is not explicitly detailed in the provided results, the general applicability of these reactions, such as the Suzuki-Miyaura coupling, to create complex bipyridine structures is well-established. preprints.orgacs.org These reactions typically involve the coupling of a bipyridine-based boronic acid or ester with an aryl halide, or vice versa, to introduce mesogenic (liquid crystal-forming) units.
The versatility of palladium catalysis allows for the introduction of various substituents, which can be designed to induce liquid crystalline phases. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. sigmaaldrich.com
Microwave-Assisted Decarboxylative Cross-Coupling Methods
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times. rsc.org In the context of bipyridine synthesis, microwave-assisted decarboxylative cross-coupling has been reported as an efficient method. preprints.orgresearchgate.net This approach involves the coupling of a pyridine carboxylic acid with a halopyridine, where the carboxylic acid group is removed as carbon dioxide during the reaction. acs.org
This method offers a significant advantage by utilizing readily available carboxylic acids as coupling partners, avoiding the need to prepare organometallic reagents. acs.org The reaction is typically catalyzed by a palladium salt, and the microwave irradiation provides rapid and uniform heating, which is key to promoting the decarboxylation and coupling steps. rsc.orgnih.gov For instance, the microwave-assisted palladium-catalyzed decarboxylative cross-coupling of pyridyl carboxylates with bromopyridines has been demonstrated. preprints.org
| Reactants | Catalyst System | Conditions | Product Type | Key Advantage |
|---|---|---|---|---|
| Pyridyl Carboxylates and Bromopyridines | Pd-catalyst | Microwave irradiation | Arylpyridines | Avoids preparation of organometallic reagents |
Electrochemical Synthetic Approaches to Bipyridine Derivatives
Transition-Metal-Free Systems for Bipyridine Synthesis
While transition-metal-catalyzed reactions are dominant in bipyridine synthesis, there is growing interest in developing transition-metal-free alternatives to address concerns about cost and metal contamination in the final products. Research has shown that the homocoupling of unactivated electron-deficient azaarenes can be achieved without a transition metal catalyst. acs.org These methods often rely on strong bases or other activating agents to facilitate the coupling reaction.
Stereoselective Synthesis of Chiral this compound Ligands
Chiral bipyridine ligands are highly valuable in asymmetric catalysis. rsc.org The stereoselective synthesis of chiral this compound derivatives has been a focus of research. A notable achievement is the seven-step synthesis of a chiral 2,2'-bipyridinediol ligand with 3,3'-dimethyl substituents. rsc.orgresearchgate.net This synthesis starts from commercially available materials and employs an O₂-mediated oxidative homocoupling of a chiral pyridine N-oxide as the key step to achieve excellent stereoselectivities (99% de and >99.5% ee). rsc.orgresearchgate.net
The steric strain introduced by the 3,3'-dimethyl groups has been confirmed through single crystal diffraction analysis of an iron(II) complex of the chiral ligand. rsc.orgresearchgate.net This chiral ligand has shown promise in asymmetric induction in reactions such as the Mukaiyama aldol (B89426) and thia-Michael reactions. rsc.orgresearchgate.net Another approach involves the use of camphor (B46023) as a chiral starting material for the synthesis of novel, tunable camphor-derived chiral 2,2'-bipyridine ligands. hawaii.edu
| Starting Material | Key Step | Stereoselectivity | Overall Yield | Application |
|---|---|---|---|---|
| 2-bromo-5-methylpyridine | O₂-mediated oxidative homocoupling of a chiral pyridine N-oxide | 99% de, >99.5% ee | 25% (7 steps) | Fe(II)-catalyzed asymmetric Mukaiyama aldol and thia-Michael reactions |
Chemical Reactions and Functionalization Strategies
The 2,2'-bipyridine core can undergo various chemical reactions to introduce different functional groups, thereby tuning its electronic and steric properties. These functionalization strategies are crucial for developing new ligands with tailored properties for specific applications.
Common reactions include:
Oxidation: The nitrogen atoms of the bipyridine ring can be oxidized to form the corresponding N-oxides.
Reduction: The bipyridine core can be reduced to form dihydrobipyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce a wide range of functional groups onto the bipyridine skeleton.
Halogenation: The methyl groups of 4,4'-dimethyl-2,2'-bipyridine (B75555) can be halogenated to provide halomethyl-bipyridines, which are versatile intermediates for further functionalization. orgsyn.org For example, 4,4'-bis(chloromethyl)-2,2'-bipyridine can be synthesized from 4,4'-dimethyl-2,2'-bipyridine. orgsyn.org
Functionalization at the C3 position: A method for the C3 functionalization of 2,2'-bipyridine has been reported, demonstrating the conversion of 2-phenylpyridine (B120327) to 2-o-tolyl-pyridine. researchgate.net
These functionalization strategies allow for the synthesis of a diverse library of 2,2'-bipyridine derivatives with a wide range of properties and potential applications.
Oxidation to N-Oxide Derivatives
The nitrogen atoms of the bipyridine rings in this compound and its derivatives can be readily oxidized to form the corresponding N-oxides. This transformation is significant as it alters the electronic properties of the bipyridine ligand, influencing its coordination chemistry and reactivity. A common method for this oxidation involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org For instance, the oxidation of substituted bipyridines can lead to the formation of either the mono-N-oxide or the N,N'-dioxide, depending on the stoichiometry of the oxidizing agent and the reaction conditions.
Another effective oxidizing agent for the N-oxidation of pyridine derivatives is dimethyldioxirane (B1199080) (DMD), which offers the advantage of clean product isolation, free from peroxide intermediates. researchgate.net The oxidation of 3-substituted pyridines to their N-oxides has been shown to proceed in high yield with m-CPBA. arkat-usa.org The resulting N-oxide functionality can act as an electron-donating group, and it also provides a site for further reactions.
| Reactant | Oxidizing Agent | Product(s) | Reference(s) |
| Substituted 2,2'-Bipyridine | m-CPBA | Mono-N-oxide, N,N'-Dioxide | arkat-usa.org |
| Pyridine Derivatives | Dimethyldioxirane (DMD) | N-Oxide | researchgate.net |
| Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate | H₂O₂ or peracids | N-Oxide derivatives |
Reduction Reactions to Dihydrobipyridine Derivatives
The bipyridine core of this compound analogs can undergo reduction to yield dihydrobipyridine derivatives. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The reduction of the aromatic system alters the geometry and electronic structure of the ligand, which can be useful in the design of novel catalytic systems.
Pulse radiolysis studies on 2,2'-bipyridine have shown that it can undergo a one-electron reduction in aqueous solutions. researchgate.net While this study focuses on the transient reduced species, it provides insight into the redox properties of the bipyridine framework. The reduction of the bipyridine core in complexes like rhenium bipyridine tricarbonyls is a key step in their catalytic cycle for CO₂ reduction. diva-portal.orgacs.org
| Reactant | Reducing Agent | Product Type | Reference(s) |
| Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate | Sodium borohydride or Lithium aluminum hydride | Dihydrobipyridine derivatives | |
| 2,2'-Bipyridine | Pulse radiolysis (one-electron reduction) | Reduced bpy species | researchgate.net |
Electrophilic Substitution Reactions on the Bipyridine Core
The aromatic rings of the bipyridine scaffold are susceptible to electrophilic substitution, allowing for the introduction of various functional groups. The positions of substitution are directed by the existing substituents on the rings. For derivatives of 2,2'-bipyridine, electrophilic substitution can be achieved using a range of reagents.
For example, halogenation of the bipyridine core can be accomplished using elemental halogens. The introduction of functional groups through electrophilic substitution is a powerful tool for tuning the steric and electronic properties of the resulting ligands and their metal complexes.
| Reactant | Reagent Type | Reaction Type | Product Type | Reference(s) |
| Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate | Halogens, Organometallic reagents | Electrophilic Substitution | Substituted bipyridine derivatives |
Halogenation of Methyl Groups for Further Derivatization
The methyl groups of this compound and its isomers serve as handles for further functionalization through halogenation. A particularly effective method involves the deprotonation of the methyl group with a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophilic halogen source. This approach allows for the synthesis of monohalogenated and dihalogenated bipyridines with high yields. orgsyn.org
This method has been successfully applied to various dimethyl-2,2'-bipyridines, yielding products such as 5-bromomethyl-5'-methyl-2,2'-bipyridine and 5-chloromethyl-5'-methyl-2,2'-bipyridine. orgsyn.org The resulting halomethyl-bipyridines are versatile intermediates that can be used in a variety of subsequent reactions, including nucleophilic substitutions to introduce new functional groups.
| Reactant | Reagents | Product(s) | Yield | Reference(s) |
| 5,5'-Dimethyl-2,2'-bipyridine | LDA, C₂Br₂Cl₄ | 5-Bromomethyl-5'-methyl-2,2'-bipyridine | ~99% | orgsyn.org |
| 5,5'-Dimethyl-2,2'-bipyridine | LDA, C₂Cl₆ | 5-Chloromethyl-5'-methyl-2,2'-bipyridine | >60% | orgsyn.org |
| 4,4'-Dimethyl-2,2'-bipyridine | LDA, C₂Br₂Cl₄ | 4-Bromomethyl-4'-methyl-2,2'-bipyridine | 35% | orgsyn.org |
Synthesis of 2-Pyridone-Fused 2,2'-Bipyridine Derivatives
The synthesis of more complex heterocyclic systems incorporating the 2,2'-bipyridine framework has been explored, leading to the creation of novel ligands with unique structural and electronic properties. One such example is the synthesis of 2-pyridone-fused 2,2'-bipyridine derivatives. These compounds can be prepared through multi-step synthetic sequences. rsc.org
The general strategy for creating 2-pyridone structures often involves cyclization reactions. nih.govorganic-chemistry.org In the context of 2,2'-bipyridine, this can involve the construction of a pyridone ring onto the existing bipyridine scaffold. For instance, the synthesis of 3,6-dimethyl-9H-4,5,9-triazaphenanthren-10-one, a 2-pyridone-fused 2,2'-bipyridine derivative, has been reported. rsc.org These fused systems are of interest for their potential applications in materials science and coordination chemistry due to their extended π-systems and rigid structures.
| Precursor Type | Reaction Type | Fused Product Example | Reference(s) |
| 2,2'-Bipyridine derivatives | Multi-step cyclization | 3,6-Dimethyl-9H-4,5,9-triazaphenanthren-10-one | rsc.org |
Coordination Chemistry of 2,2 Dimethyl 3,3 Bipyridine Ligands
Ligand Architecture and Structural Features of 2,2'-Dimethyl-3,3'-Bipyridine
2,2'-Bipyridine (B1663995) and its derivatives, including this compound, are a significant class of ligands in coordination chemistry. wikipedia.orgnih.gov The parent 2,2'-bipyridine ligand consists of two pyridine (B92270) rings linked by a C-C bond, with the nitrogen atoms typically oriented in a cis conformation to facilitate chelation with a metal ion, forming a stable five-membered ring. researchgate.netwikipedia.org The introduction of methyl groups at the 3 and 3' positions of the bipyridine framework, as in this compound, imparts specific steric and electronic properties to the ligand.
The methyl groups in the 3,3'-positions can influence the dihedral angle between the two pyridine rings, potentially causing them to twist out of planarity. This steric hindrance can affect the coordination geometry of the resulting metal complexes. kist.re.kr Despite this, this compound is recognized for its ability to form stable complexes with a variety of transition metal ions, making it a valuable component in the synthesis of functional materials and in academic research. lookchem.com The general structure of dimethyl-2,2'-bipyridine isomers consists of the formula (CH₃)₂C₁₀H₆N₂, and they are typically white or colorless solids, although the 3,3' isomer is a liquid. wikipedia.org
Complexation with Transition Metal Ions
Iron(II) Complexes: Stability and Unusual Coordination Geometries (e.g., Heptacoordination)
Iron(II) readily forms stable complexes with 2,2'-bipyridine and its derivatives, most notably the intensely colored tris(bipyridine)iron(II) ion, [Fe(bipy)₃]²⁺. wikipedia.orgwikipedia.org These complexes are known for their stability and have been central to the development of coordination chemistry. nih.gov The electronic transitions in these complexes are often attributed to metal-to-ligand charge transfer (MLCT), giving rise to their characteristic colors. wikipedia.org
While six-coordinate octahedral geometry is common for [Fe(bipy)₃]²⁺, the steric bulk of substituted bipyridine ligands can lead to unusual coordination numbers and geometries. For instance, studies on iron complexes with other bipyridine derivatives have shown the possibility of forming species with different stoichiometries and coordination environments. Although detailed studies specifically on heptacoordination in iron(II) complexes with this compound are not extensively documented in the provided results, the principles of steric influence from substituted ligands suggest that deviations from ideal octahedral geometry are plausible. The oxidation of [Fe(bipy)₃]²⁺ has also been a subject of investigation, with pulse radiolysis studies revealing the formation of intermediate species. rsc.org
Zinc(II) Complexes: Stoichiometry and Structural Characterization
Zinc(II) complexes with substituted 2,2'-bipyridine ligands have been synthesized and structurally characterized, often revealing a tetrahedral coordination geometry. For example, complexes with the general formula [Zn(py-2py)X₂], where py-2py is dimethyl 2,2′-bipyridine-4,5-dicarboxylate and X is a halide, adopt a slightly distorted tetrahedral geometry. mdpi.combg.ac.rsdoaj.org This distortion is often attributed to the relatively small bite angle of the bipyridine ligand. mdpi.com
The stoichiometry of these zinc(II) complexes can vary depending on the specific bipyridine ligand and the reaction conditions. Tris-chelated zinc(II) ionic complexes have also been reported with substituted bipyridines. rsc.org The nature of the substituents on the bipyridine ring can significantly influence the stoichiometry and supramolecular organization of the final products. rsc.org Studies on β-diketiminate-supported zinc complexes of 2,2′-bipyridine have demonstrated the ability to systematically vary the oxidation state of the bipyridine moiety, leading to a homologous series of complexes with the bipyridine acting as a neutral ligand, a π-radical anion, or a diamagnetic dianion. acs.org
| Complex | Ligand | Geometry | Key Findings |
|---|---|---|---|
| [Zn(py-2py)Cl₂] | Dimethyl 2,2′-bipyridine-4,5-dicarboxylate | Slightly distorted tetrahedral | Isostructural with the bromide analogue. mdpi.combg.ac.rs |
| [Zn(py-2py)Br₂] | Dimethyl 2,2′-bipyridine-4,5-dicarboxylate | Slightly distorted tetrahedral | Distortion attributed to the bipyridine bite angle. mdpi.combg.ac.rs |
| [LZn(bpy)][B(C₆F₅)₄] | 2,2'-bipyridine and a β-diketiminate | Distorted tetrahedral | Bipyridine acts as a neutral ligand. acs.org |
Manganese(II) Complexes and Electron Transfer Series Investigations
Manganese(II) forms coordination polymers and discrete complexes with bipyridine ligands, and these have been investigated for their structural diversity and potential applications, such as in the electrocatalytic reduction of carbon dioxide. nih.govresearchgate.net The use of bulky bipyridine ligands in manganese carbonyl complexes has been shown to influence the catalytic cycle by preventing dimerization. acs.orgacs.org
Investigations into manganese complexes with bipyridine ligands often involve studying their electrochemical properties and electron transfer processes. For example, manganese carbonyl complexes with bulky bipyridine ligands exhibit a single, two-electron reduction wave, which is different from typical manganese bipyridine catalysts. acs.orgacs.org This highlights the significant role of the ligand architecture in dictating the redox behavior of the metal center. The study of heterobimetallic complexes containing manganese and a redox-active metallodithiolate ligand has also been explored as an alternative to bipyridine for facilitating electron transfer. nih.gov
Palladium(II) Complexes: Chelation and Bridging Ligand Behavior
Palladium(II) complexes with chelating ligands, including 2,2'-bipyridine, have been synthesized and studied for various applications. nih.govscience.gov While 2,2'-bipyridine overwhelmingly acts as a chelating ligand, there are rare instances where it adopts a bridging mode, connecting two metal centers. researchgate.net In such cases, the pyridine rings are in a trans or intermediate configuration rather than the typical cis chelating conformation. researchgate.net
The formation of either a chelated or bridged complex depends on the conformation of the ligand and the coordination geometry of the palladium(II) center. researchgate.net A novel complex, (μ-η¹,η¹-bpy){Pd(Me)(bpy)}₂₂, demonstrates 2,2'-bipyridine acting as both a chelating and a bridging ligand within the same structure. researchgate.net This highlights the coordinative flexibility of the bipyridine ligand with palladium(II).
| Coordination Mode | Description | Example Complex |
|---|---|---|
| Chelating | The two nitrogen atoms of a single bipyridine ligand bind to the same palladium center in a cis-orientation. researchgate.net | [Pd(bpy)Cl₂] |
| Bridging | The two nitrogen atoms of a single bipyridine ligand bind to two different palladium centers. researchgate.net | [(μ-η¹,η¹-bpy){Pd(Me)(bpy)}₂]²⁺ researchgate.net |
Platinum(IV) Complexes with Dimethyl-Bipyridine Ligands
Platinum(IV) complexes with bipyridine-based ligands have been synthesized, often starting from the oxidation of platinum(II) precursors. nih.govacs.org These complexes typically exhibit a pseudo-octahedral coordination geometry. nih.govacs.org The synthesis of platinum(IV) compounds of the form Pt(NNC-Lⁿ)Cl₃, where NNC-Lⁿ is a tridentate ligand based on 6-phenyl-2,2'-bipyridine, has been reported. nih.govacs.org
Studies on platinum(II) complexes with isomers of dimethyl-2,2'-bipyridine have shown that the position of the methyl groups significantly affects the structure of the complex. nih.gov For example, the complex with 6,6'-dimethyl-2,2'-bipyridine (B1328779) is highly distorted due to steric repulsion between the methyl groups and the cis-chloro ligands. nih.gov While this study focused on platinum(II), the steric principles are applicable to platinum(IV) complexes as well. The synthesis of platinum(IV) complexes with fluorinated pyridine ligands and biotin (B1667282) as an axial ligand has also been explored for potential targeted drug delivery. dp.tech
Tungsten(IV) Cyanido Complexes Incorporating Dimethyl Bipyridines
The introduction of methyl substituents onto the bipyridine framework, as seen in this compound and its isomers, plays a crucial role in the development of novel tungsten(IV) cyanido complexes. These methyl groups introduce steric hindrance that can be harnessed to modify the packing of molecules in the solid state and alter intermolecular interactions, which is of significant interest in materials science for creating advanced materials, including those with magnetic properties. nih.gov
In studies involving dimethyl-2,2'-bipyridine ligands, it has been observed that the presence of these methyl groups can lead to a weakening and lengthening of the tungsten-ligand bonds when compared to complexes with unsubstituted 2,2'-bipyridine. nih.gov This effect is attributed to the steric strain introduced by the methyl groups. Furthermore, the introduction of methyl substituents generally increases the energy of the metal-to-ligand charge transfer (MLCT) bands in these tungsten cyanido complexes. nih.gov For instance, the MLCT band energies for complexes with dimethyl-bipyridine ligands are higher than those for the unsubstituted bipyridine complex. nih.gov
The synthesis of such complexes can be achieved through various methods. One approach involves the thermal decomposition of precursor compounds in a high-boiling solvent like glycerol. matilda.science Diorganohydrazido(2-) complexes of tungsten, for example, can be synthesized by reacting 1,1-diorganohydrazine with tungsten hexachloride, followed by a reaction with a neutral ligand like acetonitrile (B52724) or pyridine. nih.govx-mol.com Another route to tungsten(IV) complexes involves the reduction of tungsten(VI) precursors. For instance, a tungsten(VI) dioxido complex can be reduced to a phosphine-stabilized tungsten(IV) oxido complex. nih.gov The heptacyanotungstate(IV) anion, a rare example of a heptacyanometallate, can be isolated by the reduction of the octacyanotungstate(V) anion. umich.edu
The characterization of these tungsten(IV) cyanido complexes relies on a suite of analytical techniques. Infrared (IR) spectroscopy is particularly useful for identifying the characteristic stretching frequencies of the cyanido ligands. nih.govresearchgate.net Spectroscopic and electrochemical analyses are also crucial for understanding the electronic properties of these complexes. mdpi.com
Mercury(II) Complexes and Ligand Conformation
For instance, in the complex [Hg(bpy)(NO₂)₂], the mercury atom exhibits an unsymmetrical six-coordinate geometry, with the two nitrogen atoms of the bipyridine ligand and four oxygen atoms from the two nitrite (B80452) anions completing the coordination sphere. researchgate.net A notable feature of this complex is the presence of π-π stacking interactions between the aromatic rings of adjacent molecules in the crystal lattice. researchgate.net
The synthesis of mercury(II) complexes with bipyridine ligands can be achieved by reacting a mercury(II) salt, such as HgI₂, with the corresponding bipyridine ligand in a suitable solvent like acetonitrile or methanol. researchgate.net The resulting complexes can be characterized by various techniques, including elemental analysis, IR spectroscopy, and NMR spectroscopy. researchgate.net X-ray crystallography is a powerful tool for elucidating the precise three-dimensional structure of these complexes. researchgate.netresearchgate.net
The coordination geometry around the mercury(II) ion in these complexes is often distorted from ideal geometries. In (6,6′-Dimethyl-2,2′-bipyridine-κN,N′)diiodidomercury(II), the Hg(II) atom has a distorted tetrahedral coordination. researchgate.net Similarly, in complexes with chiral imine ligands derived from 2-pyridinecarboxaldehyde, the mercury(II) center adopts a distorted tetrahedral geometry, which can be influenced by intermolecular Hg···Cl contacts. nih.gov The versatility of mercury(II) coordination chemistry allows for the formation of monomers, dimers, and even polymeric structures, often influenced by secondary intermolecular interactions. rsc.org
Formation of Stable Metal Chelates and Diverse Coordination Modes
2,2'-Bipyridine and its derivatives, including this compound, are renowned for their ability to form stable chelate complexes with a wide variety of metal ions. researchgate.netmedchemexpress.com The two nitrogen atoms of the bipyridine ligand coordinate to a metal center, forming a stable five-membered ring. This chelate effect contributes significantly to the thermodynamic stability of the resulting complexes. nih.gov
The coordination of 2,2'-bipyridine to a metal can alter the properties of both the metal ion and the ligand itself. researchgate.net These ligands can act as bidentate chelating agents, bridging ligands between metal centers, or even as monodentate ligands under certain conditions. researchgate.netacs.org The versatility in coordination modes allows for the construction of a wide array of supramolecular structures, including helical assemblies. researchgate.net
The formation of stable metal chelates is a driving force in various synthetic methodologies. For example, the high stability of the [Fe(bpy)₃]²⁺ complex was utilized in a template reaction for the synthesis of 2,2'-bipyridine itself, where pyridine was heated with FeCl₃. nih.gov This highlights the thermodynamic favorability of forming these chelate structures.
The stability of these metal-bipyridine complexes has led to their extensive use in catalysis and materials science. rsc.org Ruthenium(II) complexes of bipyridine and its analogs, for instance, have been heavily investigated for their potential use in dye-sensitized solar cells due to their metal-to-ligand charge-transfer (MLCT) properties. stjohns.edu Similarly, mixed-ligand complexes of various transition metals with bipyridine and other ligands are being explored for their potential biological applications. researchgate.nettandfonline.com
Influence of Methyl Substituents on Metal-Ligand Interactions and Complex Stability
Steric Effects:
The position of the methyl groups is critical. For instance, in platinum(II) complexes, methyl groups at the 4,4'- and 5,5'-positions of the bipyridine ring cause only minor distortions. nih.gov However, methyl groups at the 6,6'-positions lead to significant steric repulsion with cis-coordinating ligands, resulting in highly distorted structures. nih.gov This steric hindrance can lead to a weakening of the metal-ligand bonds. nih.gov
Electronic Effects:
Methyl groups are electron-donating, which can influence the electronic properties of the complex. This electron-donating character can destabilize the lowest unoccupied molecular orbital (LUMO) of the bipyridine ligand. rsc.org This destabilization can, in turn, affect the energy of the metal-to-ligand charge transfer (MLCT) bands. In some copper(I) complexes, a blue-shift in the MLCT absorption is observed when moving from a 6-substituted to a 6,6'-disubstituted bipyridine ligand, which is attributed to the increased electron-donating character of the two alkyl substituents. rsc.org
The interplay of these steric and electronic effects can be complex. In cadmium(II) halide complexes with methyl-substituted pyridines, the formation constants of complexes with sterically hindered pyridines are lowered. rsc.org For bromo complexes, the formation is enthalpy-driven, and the stability increases with the basicity (pKₐ) of the pyridine. However, for sterically hindered complexes, the decrease in stability is primarily due to a decrease in entropy. rsc.org
The stability of complexes can also be influenced by the rigidity of the surrounding medium. For example, the excited-state lifetimes of ruthenium(II) bipyridine complexes are longer, and their emission energies are enhanced when incorporated into a rigid polymer matrix like poly(methyl methacrylate) (PMMA) compared to a fluid solution. nih.gov This "rigid medium effect" can stabilize the excited states and even prevent photochemical ligand loss in some cases. nih.gov
Design and Characterization of Mixed-Ligand Complexes
Mixed-ligand complexes, which contain more than one type of ligand coordinated to a central metal ion, offer a powerful strategy for fine-tuning the properties of metal complexes. The use of this compound and its isomers in concert with other ligands allows for the creation of complexes with tailored electronic, steric, and functional properties. tandfonline.comresearchgate.netnih.gov
The design of mixed-ligand complexes often involves a combination of a primary ligand and a secondary ligand. For example, mixed-ligand complexes of Co(II), Ni(II), and Cu(II) have been prepared using 3-aminopropyltriethoxysilane (B1664141) as a primary ligand and 2,2'-bipyridine as a secondary ligand. researchgate.net Similarly, ruthenium(II) complexes containing both 2,2'-bipyridine and a Schiff base ligand have been synthesized. nih.gov
The synthesis of these complexes typically involves the reaction of a metal salt with the desired ligands in a suitable solvent. researchgate.netacs.org In some cases, a base may be required to facilitate the coordination of one of the ligands. stjohns.edu The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques, including:
Elemental Analysis: To determine the elemental composition of the complex. stjohns.edutandfonline.com
Infrared (IR) Spectroscopy: To identify the functional groups present in the ligands and to observe shifts in vibrational frequencies upon coordination to the metal ion. stjohns.eduresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution. stjohns.eduresearchgate.net
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) bands. stjohns.eduresearchgate.net
Molar Conductance Measurements: To determine whether the complex is an electrolyte or non-electrolyte in solution. tandfonline.comresearchgate.net
Magnetic Susceptibility: To determine the magnetic properties of the complex and infer the geometry around the metal center. researchgate.net
Thermogravimetric Analysis (TGA): To study the thermal stability of the complex. researchgate.net
The properties of mixed-ligand complexes are often a combination of the properties of the individual ligands, but can also exhibit unique characteristics arising from the synergistic interaction between the ligands. For example, in ruthenium(II) complexes with 2,2'-bipyridine and an N-heterocyclic carbene ligand, the π-backbonding capacity of the carbene ligand significantly alters the stability and electronic properties of the metal complex. stjohns.edu
Below is an interactive table summarizing some examples of mixed-ligand complexes.
| Metal Ion | Bipyridine Ligand | Other Ligand(s) | Characterization Techniques |
| Ru(II) | 2,2'-Bipyridine | 3,3'-dimethyl-1,1'-methylenebisimidazolium | Elemental Analysis, NMR, IR, UV-Vis, Cyclic Voltammetry stjohns.edu |
| Co(II) | 2,2'-Bipyridine | 3-aminopropyltriethoxysilane | Molar Conductance, Magnetic Susceptibility, UV-Vis, IR, NMR, TGA researchgate.net |
| Ni(II) | 2,2'-Bipyridine | 3-aminopropyltriethoxysilane | Molar Conductance, Magnetic Susceptibility, UV-Vis, IR, NMR, TGA researchgate.net |
| Cu(II) | 2,2'-Bipyridine | 3-aminopropyltriethoxysilane | Molar Conductance, Magnetic Susceptibility, UV-Vis, IR, NMR, TGA researchgate.net |
| Ru(II) | 2,2'-Bipyridine | Salen or Salophen (Schiff bases) | Spectroscopy, DFT calculations, UV-Vis, Emission Spectroscopy, Cyclic Voltammetry nih.gov |
| Co(II) | 2,2'-Bipyridine | Schiff base | Molar Conductance, Elemental Analysis, NMR, IR, Mass Spectrometry, Magnetic Moment, UV-Vis tandfonline.com |
| Ni(II) | 2,2'-Bipyridine | Schiff base | Molar Conductance, Elemental Analysis, NMR, IR, Mass Spectrometry, Magnetic Moment, UV-Vis tandfonline.com |
| Cu(II) | 2,2'-Bipyridine | Schiff base | Molar Conductance, Elemental Analysis, NMR, IR, Mass Spectrometry, Magnetic Moment, UV-Vis, ESR tandfonline.com |
| Zn(II) | 2,2'-Bipyridine | Schiff base | Molar Conductance, Elemental Analysis, NMR, IR, Mass Spectrometry, Magnetic Moment, UV-Vis tandfonline.com |
Catalytic Applications of 2,2 Dimethyl 3,3 Bipyridine Complexes
Asymmetric Catalysis Mediated by Chiral 2,2'-Dimethyl-3,3'-bipyridine Ligands
Chiral 2,2'-bipyridine (B1663995) ligands are of significant interest in asymmetric catalysis due to their distinct reactivity and ability to induce stereoselectivity. chemrxiv.org The development of new chiral bipyridine frameworks is an ongoing area of research aimed at creating ligands suitable for highly sterically demanding reactions. chemrxiv.org
Iron(II)-Catalyzed Asymmetric Reactions (e.g., Mukaiyama Aldol (B89426) and Thia-Michael Additions)
Chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligands have been successfully synthesized and employed in iron(II)-catalyzed asymmetric reactions. rsc.org Structural analysis of the Fe(II) complex formed with this ligand revealed an unusual heptacoordination, with steric strain arising from the 3,3'-dimethyl groups. rsc.org This chiral iron(II) catalyst has demonstrated its utility in asymmetric Mukaiyama aldol and thia-Michael reactions, showing improved chiral induction in the latter compared to established ligands. rsc.org
| Reaction | Catalyst System | Key Features |
| Mukaiyama Aldol | Fe(II) with chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligand | Asymmetric induction observed. rsc.org |
| Thia-Michael Addition | Fe(II) with chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligand | Increased chiral induction compared to Bolm's ligand. rsc.org |
Zinc(II)-Catalyzed Asymmetric Ethylation of Aldehydes
The asymmetric addition of dialkylzinc compounds to aldehydes is a well-established method for producing chiral alcohols, which are important building blocks in organic synthesis. wikipedia.org Chiral ligands play a crucial role in controlling the enantioselectivity of these reactions. wikipedia.org While various chiral ligands have been developed for this purpose, a 2,2'-bipyridine-α,α'-trifluoromethyl-diol ligand has shown promise in the zinc(II)-catalyzed asymmetric ethylation of a range of aldehydes. rsc.org This ligand, when complexed with zinc(II), forms an unusual hexacoordinated species and affords the corresponding alcohols in good to excellent yields and enantioselectivities. rsc.org
The development of dinuclear zinc catalyst systems has also proven effective in the asymmetric alkynylation of aldehydes. nih.gov These catalysts have been successfully applied to a variety of aromatic and α,β-unsaturated aldehydes. nih.gov
| Catalyst System | Aldehyde Scope | Yield | Enantioselectivity (ee) |
| Zn(II) / 2,2'-bipyridine-α,α'-trifluoromethyl-diol | Aromatic, heteroaromatic, aliphatic | up to 99% | up to 95% rsc.org |
| Dinuclear Zinc / Proline-derived ligand | Aromatic, α,β-unsaturated | High | High nih.gov |
Photoredox Catalysis and Light-Driven Transformations Utilizing Metal Complexes
The integration of photoredox catalysis with nickel-bipyridine complexes has become a prominent strategy in organic synthesis. acs.org These systems can absorb light to access excited states, enabling a wide range of carbon-carbon bond-forming reactions. acs.orgmdpi.com Ruthenium and iridium polypyridyl complexes, such as Ru(bpy)₃²⁺, are commonly employed as photosensitizers that absorb visible light to initiate electron transfer processes. acs.orgnih.gov The excited state of the photosensitizer can be both a potent oxidant and a strong reductant, allowing for either oxidative or reductive quenching cycles. acs.org
In a typical catalytic cycle, the excited photosensitizer can interact with a nickel(II)-bipyridine complex, leading to the formation of catalytically active nickel species of different oxidation states (e.g., Ni(0), Ni(I), Ni(III)) that participate in cross-coupling reactions. acs.org The specific mechanism can vary, involving single electron transfer (SET) pathways. acs.org
Mechanistic Investigations in Catalytic Cycles
Understanding the mechanistic pathways of catalytic reactions is crucial for optimizing catalyst performance. In the context of CO₂ reduction catalyzed by ruthenium 2,2'-bipyridine dicarbonyl dichloride derivatives, transient IR spectroscopy and DFT calculations have been employed to elucidate the complex activation pathway. nih.govacs.org
For the catalyst trans(Cl)-[Ru(6,6'-dimethyl-2,2'-bipyridine)(CO)₂Cl₂], the activation involves several steps:
Electron transfer from a reduced photosensitizer. nih.gov
Loss of a chloride ligand. nih.gov
Replacement of the second chloride with a solvent molecule. nih.gov
Ligand rearrangement to alleviate steric strain. nih.gov
A second reduction, protonation, and re-coordination of chloride to form a stable hydride species. nih.govacs.org
These steps occur on timescales ranging from nanoseconds to milliseconds. nih.govacs.org In the case of the 5,5'-dimethyl substituted analogue, dimerization of the reduced species can occur. nih.gov
Mechanistic studies of rhenium bipyridine-catalyzed CO₂ reduction have also identified key intermediates, including a hypothesized tetracarbonyl species, and have provided direct observation of CO product release. diva-portal.org
Role in Redox Catalysis
Complexes of 2,2'-bipyridine and its derivatives are central to the field of redox catalysis. The redox properties of these complexes can be finely tuned by modifying the substituents on the bipyridine ligand. acs.orgrsc.org For instance, in ruthenium polypyridyl complexes, the introduction of electron-withdrawing or -donating groups on the bipyridine ligands alters the redox potentials of the metal center, thereby influencing their catalytic activity. acs.orgmdpi.com
The redox series of [Ru(bpy)₂(L)]ⁿ (where L is a bipyridine derivative) has been studied to understand the electronic effects of the ligands. rsc.org The oxidation and reduction potentials of these complexes are key parameters that determine their suitability for various catalytic applications. rsc.orgmdpi.com
Applications in Water Oxidation and Carbon Dioxide Reduction
The development of efficient catalysts for water oxidation and carbon dioxide reduction is essential for artificial photosynthesis and renewable energy technologies. mdpi.comnih.gov Ruthenium complexes featuring bipyridine-based ligands have been extensively investigated for these transformations. acs.orgacs.org
For water oxidation, mononuclear ruthenium complexes with a 2,2'-bipyridine-6,6'-dicarboxylate (bda) ligand have been shown to be effective catalysts. acs.orgacs.org The ligand environment significantly influences the catalytic mechanism. acs.org While some Ru-bda catalysts operate through a bimolecular pathway, others, such as a complex with an axial N-heterocyclic carbene ligand, proceed via a single-site water nucleophilic attack mechanism. acs.org
In the realm of CO₂ reduction, ruthenium and rhenium complexes with bipyridine ligands are among the most efficient molecular catalysts for the selective conversion of CO₂ to CO. nih.govrsc.org The catalytic process involves the reduction of the metal complex to a catalytically active species that can bind and activate CO₂. diva-portal.orgescholarship.org The substitution pattern on the bipyridine ligand can influence the selectivity of the catalyst; for example, the 6,6'-dimethyl isomer of a ruthenium catalyst was found to be highly CO-selective due to the prevention of dimerization. acs.org
| Application | Catalyst Type | Key Findings |
| Water Oxidation | Mononuclear Ru-bda complexes | Ligand environment dictates the catalytic pathway (bimolecular vs. single-site). acs.org |
| CO₂ Reduction | Ru and Re bipyridine complexes | Highly efficient and selective for CO production. nih.govrsc.org Ligand substitution influences selectivity. acs.org |
Supramolecular Chemistry and Materials Science Applications
Construction of Supramolecular Assemblies and Frameworks
The rigid and chelating nature of the bipyridine scaffold is fundamental to its role in constructing complex supramolecular assemblies and frameworks. These structures are formed through the self-assembly of molecular components, driven by non-covalent interactions or coordination bonds.
Derivatives of 2,2'-bipyridine (B1663995) are extensively used as ligands to create coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.net In these structures, the bipyridine unit links metal centers, forming one-, two-, or three-dimensional networks. The specific geometry and connectivity of the resulting framework can be influenced by the substitution pattern on the bipyridine rings, the choice of metal ion, and the synthesis conditions. nih.gov For instance, the use of various dimethyl-2,2'-bipyridyl ligands with Mn(II) has been shown to influence the dimensionality and structure of the resulting coordination polymers. nih.gov
Hydrogen bonding is another key interaction utilized in the formation of supramolecular assemblies with bipyridine compounds. Non-mesogenic bipyridyl compounds can be incorporated into novel mesogens through complexation between hydrogen-bond donor and acceptor moieties, leading to the formation of hydrogen-bonded liquid crystals. acs.org
Metallosupramolecular Chemistry with 2,2'-Dimethyl-3,3'-Bipyridine Scaffolds
Metallosupramolecular chemistry focuses on the creation of large, well-defined architectures through the coordination of ligands to metal ions. nih.gov The 2,2'-bipyridine unit is a cornerstone ligand in this field due to its strong and predictable coordination behavior with a vast range of transition metals. nih.govwikipedia.org
The introduction of methyl groups at the 3,3'-positions of the bipyridine core, as in this compound, can subtly alter the steric and electronic properties of the ligand. These modifications can influence the geometry of the resulting metal complexes, their stability, and their photophysical and electrochemical properties. acs.org For example, dimethyl derivatives of 2,2'-bipyridine have been used as ligands in tungsten(IV) cyanide complexes, with studies showing that the methyl substituents affect the energy of the metal-to-ligand charge transfer (MLCT) bands and the redox properties of the complexes. mdpi.com
The synthesis of mixed ligand metal complexes, where 2,2'-bipyridine or its derivatives are combined with other organic ligands, further expands the diversity of accessible metallosupramolecular structures. researchgate.nettandfonline.com These heteroleptic complexes can exhibit unique properties and functionalities arising from the combination of different ligand characteristics.
Applications in Advanced Functional Materials
The versatility of this compound and related scaffolds has led to their incorporation into a variety of advanced functional materials.
Complexes of 2,2'-bipyridine, particularly with ruthenium(II), have been extensively investigated for their luminescent properties and have found applications in organic light-emitting diodes (OLEDs). utexas.edu Tris(2,2'-bipyridine)ruthenium(II) complexes can act as the light-emitting layer in OLED devices, exhibiting bright red emission. utexas.edu The performance of these OLEDs, including brightness and efficiency, is influenced by the specific structure of the complex and the device architecture. utexas.edu
Table 1: Performance of a Dye-Sensitized Solar Cell with a Copper(II/I)(dmby)₂ Redox Mediator (dmby = 6,6'-dimethyl-2,2'-bipyridine)
| Parameter | Value |
| Redox Couple | Cu(II/I)(dmby)₂TFSI₂/₁ |
| Redox Potential (vs SHE) | 0.97 V |
| Power Conversion Efficiency | 10.0% |
| Conditions | Y123 dye, 1000 W m⁻² AM1.5G illumination |
This table is based on data from a study on copper bipyridyl redox mediators for dye-sensitized solar cells. nih.gov
The incorporation of the 3,3'-dimethyl-2,2'-bipyridyl unit into calamitic (rod-shaped) molecules has been shown to induce liquid crystalline behavior. tandfonline.comtandfonline.com Specifically, derivatives with long 4-(alkoxyphenyl)ethynyl groups at the 5,5'-positions exhibit nematic phases. tandfonline.comtandfonline.com The thermal properties of these liquid crystals, such as the transition temperatures, are dependent on the length of the terminal alkyl chains. tandfonline.comtandfonline.comresearchgate.net
Table 2: Thermal Properties of 5,5'-bis[(4-n-alkoxyphenyl)ethynyl]-3,3'-dimethyl-2,2'-bipyridyl Derivatives
| Alkyl Chain (n) | Phase Transition Temperatures (°C) |
| Hexyl (6) | Nematic phase from 145.2 to 205.0 |
| Hexadecyl (16) | Nematic phase from 117.0 to 126.8 |
This table presents data on the nematic phase ranges for two derivatives of 3,3'-dimethyl-2,2'-bipyridyl, illustrating the effect of alkyl chain length on the liquid crystalline properties. tandfonline.comtandfonline.com
The well-defined structure and coordinating ability of bipyridine derivatives make them excellent molecular scaffolds for the synthesis and stabilization of nanomaterials. They can be used to direct the assembly of nanoparticles or to functionalize their surfaces, imparting specific properties. For example, bipyridyl ligands can be used in the post-synthesis surface modification of gold nanoparticles, allowing for the control of interparticle spacing in two-dimensional assemblies. nih.gov Ruthenium(II) bipyridine complexes have also been characterized for their potential in creating organized molecular structures. acs.org
Metal-organic frameworks (MOFs) incorporating 2,2'-bipyridine ligands can be designed to have porous structures with high surface areas, making them suitable for gas storage and separation applications. berkeley.edu A notable example is MOF-253, an aluminum-based framework with open 2,2'-bipyridine sites. berkeley.edu This material exhibits a high Brunauer-Emmett-Teller (BET) surface area of 2160 m²/g and can selectively adsorb gases. berkeley.edu The open bipyridine sites can also be used to complex other metal ions, which can further enhance the material's adsorption properties. For instance, the incorporation of Cu(BF₄)₂ into MOF-253 significantly increases its selectivity for CO₂ over N₂. berkeley.edu
Furthermore, porous organic polymers based on bipyridine units have been developed for CO₂ capture. A polyaminal network synthesized from 2,2'-Bipyridine-5,5'-dicarbaldehyde and melamine showed a CO₂ uptake of 1.02 mmol/g at 273 K. mdpi.comsemanticscholar.org
Table 3: CO₂ Adsorption Data for Bipyridine-Based Microporous Materials
| Material | Surface Area (BET) | CO₂ Uptake (mmol/g) | Temperature (K) |
| MOF-253 | 2160 m²/g | - | - |
| Bipy-PAN | ~160.7 m²/g | 1.02 | 273 |
| Bipy-PAN | ~160.7 m²/g | 0.71 | 298 |
This table summarizes the surface area and CO₂ adsorption capacity of two different microporous materials based on 2,2'-bipyridine, highlighting their potential for gas separation applications. berkeley.edumdpi.comsemanticscholar.org
Ligand Design for Specific Supramolecular Architectures (e.g., Helicates)
Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components, held together by non-covalent interactions. Bipyridine-based ligands are fundamental building blocks in the self-assembly of a wide variety of supramolecular architectures, including helicates. nih.gov Helicates are chiral, helical supermolecules that form through the coordination of metal ions with linear ligand strands.
The design of the ligand is crucial in directing the assembly of a desired supramolecular structure. The geometry, flexibility, and coordinating ability of the ligand all play a role in the final architecture. While bipyridine itself is a common component in ligands designed to form helicates, the specific use of this compound for this purpose is not prominently featured in the scientific literature.
The steric properties of this compound are a critical consideration in its potential for forming helicates. The methyl groups at the 3 and 3' positions can influence the coordination angle with a metal center and affect the packing of ligands around it. Research on a chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligand, a derivative of the compound , has shown that the 3,3'-dimethyl groups introduce significant steric strain in the resulting metal complexes. rsc.org
This steric hindrance could potentially be exploited to control the chirality and structure of a helicate, or it could prevent the formation of a stable helical structure altogether. The design of helicates requires a delicate balance of ligand flexibility and rigidity, as well as precise control over the coordination environment of the metal ions. The fixed, bulky nature of the methyl groups in this compound may make it a challenging building block for the predictable assembly of helicates compared to less sterically hindered bipyridine derivatives. However, its use in forming other types of supramolecular structures has been noted, highlighting its versatility as a ligand in coordination chemistry. smolecule.com
Theoretical and Computational Studies of 2,2 Dimethyl 3,3 Bipyridine Systems
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a primary computational method for studying the properties of bipyridine-based systems. It offers a balance between accuracy and computational cost, making it suitable for analyzing the electronic structure and related properties of these moderately sized molecules and their metal complexes.
DFT calculations are instrumental in determining the ground-state geometry of 2,2'-Dimethyl-3,3'-bipyridine and its analogues. These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in related 6,6'-dimethyl-2,2'-bipyridine (B1328779) complexes, DFT has been used to optimize geometries, showing how methyl group substitutions can induce steric strain and distort the planarity of the bipyridine system. researchgate.net This distortion, in turn, influences the molecule's coordination behavior and photophysical properties.
The electronic structure is also a key area of investigation. DFT is used to calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity, kinetic stability, and electronic transitions within the molecule. tandfonline.com For bipyridine derivatives, the HOMO is typically localized on the pyridine (B92270) rings, while the LUMO distribution can vary depending on the substituents. These calculations provide a foundation for understanding the redox behavior and spectroscopic properties of the compound.
Computational methods, particularly time-dependent DFT (TD-DFT), are employed to study the excited-state properties of bipyridine compounds, especially when they are part of transition metal complexes. These studies are vital for understanding their phosphorescence, a property leveraged in applications like Organic Light-Emitting Diodes (OLEDs).
Theoretical studies on tris(2,2'-bipyridine) metal compounds (where the metal can be Ru(II), Os(II), Rh(III), or Ir(III)) have successfully reproduced phosphorescence spectra using DFT. nih.govacs.org The calculations involve determining the geometries of the ground state (S0) and the lowest triplet state (T1). The simulations have confirmed that for many of these complexes, the emission originates from localized ligand-centered excited states or metal-to-ligand charge transfer (MLCT) states. nih.govacs.org For example, in [Ru(bpy)3]2+, the phosphorescence is attributed to a localized 3MLCT state. nih.gov The theoretical models can also predict how the environment, such as a solvent or crystal matrix, affects the emission spectra. nih.govacs.org Similar methodologies can be applied to complexes of this compound to predict and understand their luminescent behavior.
Theoretical analysis is crucial for understanding dynamic processes like tautomerism and proton transfer. While this compound itself does not undergo tautomerism, its hydroxylated derivatives, such as 2,2'-bipyridine-3,3'-diol, are known to exhibit excited-state intramolecular double proton transfer (ESIDPT). nih.gov Computational studies can map the potential energy surfaces for these reactions, identifying transition states and reaction intermediates.
These theoretical analyses help to elucidate the mechanism, determining whether the proton transfer is a concerted or stepwise process and calculating the energy barriers involved. mdpi.com For example, in a study of 2,2'-bipyridine-3,3'-diol, it was shown that the inhibition of the ESIDPT process upon coordination with a Zn2+ ion leads to a significant blue-shift in fluorescence emission. nih.gov Such computational insights are invaluable for designing fluorescent sensors and understanding reaction dynamics in solution. nih.govnih.gov
Modeling of Redox Potentials and Electro-Active Behavior for Energy Storage Applications
Computational modeling is a key strategy for the virtual screening and design of new redox-active materials for applications like redox flow batteries (RFBs). researchgate.net A comprehensive computational study investigated 156 different 2,2'-bipyridine (B1663995) derivatives to predict their suitability as electro-active compounds in organic flow batteries. chemrxiv.orgrsc.orgsemanticscholar.orgnih.gov
The study used DFT to calculate the redox potentials of these compounds. The findings revealed a clear structure-property relationship: functionalizing the bipyridine core with electron-withdrawing groups leads to an increase in the redox potential. researchgate.netchemrxiv.orgrsc.org This is a critical parameter for battery performance, as the cell voltage is determined by the difference in redox potentials of the anolyte and catholyte. By modeling these properties, researchers can rapidly screen a large chemical space to identify promising candidates for synthesis and experimental testing, accelerating the discovery of new energy storage materials. researchgate.netsemanticscholar.org
Computational Prediction of Physicochemical Properties Relevant to Research Applications (e.g., pKa, Solubility for Flow Batteries)
Beyond redox potential, other physicochemical properties are critical for the practical application of molecules in systems like flow batteries. Computational methods are increasingly used to predict these properties.
In the same large-scale study of 156 bipyridine derivatives, researchers calculated the acid dissociation constant (pKa) and aqueous solubility. researchgate.netrsc.orgsemanticscholar.org The pKa is important because the redox potential of many organic molecules is pH-dependent. semanticscholar.org The calculations showed that electron-withdrawing groups not only increase the redox potential but also increase the molecular acidity (i.e., lower the pKa value). researchgate.netrsc.org
Solubility is another crucial factor for flow battery electrolytes, as it directly impacts the energy density of the system. researchgate.net The computational models predicted that several of the studied bipyridine derivatives, particularly those with carbonyl- and nitro-based functional groups, possess adequate water solubility for flow battery applications. researchgate.netchemrxiv.orgrsc.org
Table 1: Computationally Predicted Properties of Selected 2,2'-Bipyridine Derivatives
This table presents a selection of computationally derived data for bipyridine derivatives, illustrating the impact of different functional groups on key properties relevant to flow battery applications. The data is based on a large-scale theoretical screening study. semanticscholar.org
| Derivative | Calculated Redox Potential (V vs. SHE) | Calculated pKa (First Protonation) | Calculated Solubility (log S) |
|---|---|---|---|
| 2,2'-Bipyridine (unsubstituted) | -0.97 | 4.30 (experimental reference) | -1.5 |
| 4,4'-Dinitro-2,2'-bipyridine-N,N'-dioxide | +0.25 | -5.0 | -2.0 |
| 4,4'-Dicarboxylic acid-2,2'-bipyridine | -0.75 | 2.0 | -0.5 |
| 4,4'-Diamino-2,2'-bipyridine | -1.20 | 7.5 | -1.0 |
Correlation of Theoretical Predictions with Experimental Observations
The validation of computational models through correlation with experimental data is a cornerstone of theoretical chemistry. For 2,2'-bipyridine systems, theoretical predictions are frequently compared with experimental results to confirm their accuracy and predictive power.
In the study of bipyridine derivatives for flow batteries, the computational approach was calibrated using experimental data for a small subset of the molecules. researchgate.netrsc.orgsemanticscholar.org For example, the calculated redox potential of unsubstituted 2,2'-bipyridine was determined as a function of pH and compared with cyclic voltammetry measurements, which allowed for the validation of the computational methodology. semanticscholar.org
Similarly, DFT-calculated molecular structures are often compared with X-ray crystallography data. For ruthenium complexes containing asymmetric bipyridine analogues, the calculated structures and relative energies of different isomers were found to be consistent with experimental observations, providing insight into the kinetic and thermodynamic products of the reactions. mdpi.com Furthermore, calculated vibrational spectra from DFT are regularly correlated with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. tandfonline.com This synergy between theory and experiment is essential for building robust models that can reliably guide future research.
Advanced Characterization and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,2'-Dimethyl-3,3'-bipyridine and its derivatives. Both ¹H and ¹³C NMR provide critical data for confirming the molecular structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals for the methyl and aromatic protons. The chemical shifts of the aromatic protons are particularly sensitive to the electronic environment and can be influenced by factors such as solvent and coordination to a metal center. For instance, upon complexation with a metal ion like ruthenium(II), a downfield shift of the bipyridine proton signals is typically observed, indicating the donation of electron density from the ligand to the metal. rsc.orgresearchgate.net Two-dimensional NMR techniques, such as COSY and HMBC, are instrumental in unambiguously assigning the proton resonances. rsc.org
Mass Spectrometry for Compound Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It is also invaluable for assessing the purity of the compound and identifying any byproducts from its synthesis. bldpharm.com
Electron Ionization (EI-MS): This technique typically shows a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. nist.gov The fragmentation pattern observed in the mass spectrum can provide further structural information. For the related compound 4,4'-dimethyl-2,2'-bipyridine (B75555), the molecular ion peak is observed at m/z 184. nist.govnist.gov
Electrospray Ionization (ESI-MS): ESI-MS is particularly useful for characterizing metal complexes of this compound. rsc.org The technique allows for the observation of the intact complex ion, often with associated counter-ions. For example, in a rhodium complex with 2,2'-bipyridine (B1663995), the ESI-MS spectrum showed peaks corresponding to the complex cation. rsc.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This soft ionization technique is also employed for the characterization of larger molecules and complexes involving bipyridine derivatives, providing accurate molecular weight information. researchgate.net
X-ray Crystallography for Precise Molecular and Crystal Structure Determination
The crystal structures of numerous metal complexes containing substituted bipyridine ligands have been determined. capes.gov.br These studies reveal that the two pyridine (B92270) rings of the bipyridine ligand are typically coplanar, which facilitates electron delocalization. wikipedia.org The coordination geometry around the metal center is also precisely determined, which is often octahedral for tris-bipyridyl complexes. wikipedia.org For example, the analysis of platinum and palladium complexes with bipyridine ligands has provided a consistent picture for assigning binding situations. capes.gov.br
UV-Visible Absorption Spectroscopy for Electronic Transitions and Complex Formation
UV-Visible absorption spectroscopy is a key technique for investigating the electronic properties of this compound and its metal complexes. The absorption bands observed in the UV-Vis spectrum correspond to electronic transitions within the molecule.
For the free ligand, the spectrum is characterized by π→π* transitions within the aromatic rings. Upon complexation with a transition metal, new absorption bands often appear in the visible region. These are typically assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered orbital to a ligand-centered π* orbital. wikipedia.org The energy and intensity of these MLCT bands are sensitive to the nature of the metal, the solvent, and the substituents on the bipyridine ligand. acs.orgacs.org For instance, the UV-Vis spectra of samarium complexes with 2,2'-bipyridine show two peaks in the 215-320 nm range. researchgate.net
Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups and to probe the vibrational modes of this compound and its complexes. The IR spectrum of the free ligand shows characteristic bands for C=N, C=C, and C-H stretching and bending vibrations. researchgate.net
Upon coordination to a metal ion, shifts in the positions of these vibrational bands can be observed. researchgate.netnipne.ro For example, the C=N stretching vibration often shifts to a lower wavenumber upon complexation, indicating a weakening of the bond due to the coordination of the nitrogen atom to the metal. researchgate.net New bands corresponding to metal-ligand vibrations may also appear in the far-IR region. researchgate.net In complexes with cyano-substituted bipyridine ligands, the C≡N stretching frequency is a sensitive probe of the electronic state of the molecule. acs.org
Cyclic Voltammetry for Electrochemical Property Characterization
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of this compound and its metal complexes. unibuc.ro It provides information about the oxidation and reduction potentials of the species and the stability of the resulting redox states. umb.edu
Tris-bipyridyl complexes of many transition metals are electroactive, and their CVs often show reversible one-electron redox processes. wikipedia.org These can be metal-centered (e.g., Ru(II)/Ru(III)) or ligand-centered (reduction of the bipyridine ligand). umb.eduutexas.edu The redox potentials can be tuned by changing the metal ion or by introducing different substituents on the bipyridine ligand. nih.gov For example, a study of cobalt(II) complexes with substituted polypyridine ligands provided detailed electrochemical data for multiple reversible redox peaks. nih.gov
Advanced Time-Resolved Spectroscopic Techniques (e.g., Transient Absorption, Femtosecond Fluorescence)
Advanced time-resolved spectroscopic techniques are employed to investigate the dynamics of excited states in complexes of this compound. These methods provide insights into the processes that occur after the absorption of light, such as intersystem crossing, vibrational relaxation, and excited-state decay. elsevierpure.com
Transient Absorption Spectroscopy: This technique is used to monitor the formation and decay of transient species, such as triplet excited states. nih.govrsc.org For example, transient absorption studies of ruthenium(II) bipyridyl complexes have been used to characterize the long-lived ³MLCT excited state. nih.gov
Time-Resolved Fluorescence: This method measures the decay of fluorescence intensity over time, providing information about the lifetime of the fluorescent excited state. acs.orgrsc.org Studies on 2,2'-bipyridine-3,3'-diol, a related compound, have used time-resolved fluorescence to investigate the effects of solvent polarity and nanoconfinement on tautomerization processes. acs.orgelsevierpure.com
Future Research Directions and Outlook for 2,2 Dimethyl 3,3 Bipyridine
Development of Next-Generation Synthetic Methodologies
While classical methods for bipyridine synthesis exist, the future lies in developing more efficient, sustainable, and versatile strategies for accessing 2,2'-Dimethyl-3,3'-bipyridine and its derivatives. Current research in bipyridine synthesis points towards several promising avenues. lboro.ac.uk Future work should focus on adapting and optimizing these modern techniques.
Key areas for development include:
Transition-Metal-Catalyzed Cross-Coupling: Efforts should be directed towards refining palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, using more readily available or in-situ generated pyridyl precursors. researchgate.net The development of catalysts that are tolerant to a wider range of functional groups will enable the synthesis of more complex and tailored ligands based on the this compound scaffold.
C-H Bond Activation: A significant leap forward will be the application of direct C-H activation/functionalization strategies. researchgate.net This approach, which avoids the pre-functionalization of starting materials (e.g., halogenation), offers a more atom-economical and environmentally benign route. Research should target the selective C-H coupling of 2-methyl-3-halopyridine or related precursors.
Flow Chemistry and Automation: Implementing continuous flow systems for the synthesis of this compound could enable safer, more scalable, and highly optimized production compared to traditional batch processing.
Metal-Free Synthesis: Exploring and expanding upon metal-free synthetic protocols, potentially involving radical-based or photochemical methods, represents a frontier for green chemistry. lboro.ac.uk These methods could reduce cost and eliminate trace metal contamination in the final product.
Table 1: Comparison of Potential Synthetic Strategies for Future Development
| Methodology | Potential Advantages | Key Research Challenges |
| Advanced Cross-Coupling | High yields, functional group tolerance | Catalyst cost, removal of trace metal impurities |
| Direct C-H Activation | High atom economy, reduced waste | Regioselectivity control, harsh reaction conditions |
| Flow Chemistry | Scalability, safety, precise control | High initial equipment cost, reaction optimization |
| Metal-Free Protocols | Low cost, no metal contamination | Limited substrate scope, mechanistic understanding |
Exploration of Novel Metal Complexes with Tailored Properties
The this compound ligand offers a distinct steric and electronic profile compared to unsubstituted bipyridine or other isomers. The methyl groups at the 3 and 3' positions force a larger dihedral angle between the two pyridine (B92270) rings, influencing the coordination geometry and properties of its metal complexes. nih.gov Future research should systematically explore the coordination chemistry of this ligand with a wide array of transition metals, lanthanides, and actinides.
The primary goals of this exploration would be to:
Tune Photophysical Properties: Investigate how the unique geometry imposed by the ligand affects the metal-to-ligand charge transfer (MLCT) states in complexes of metals like Ruthenium(II), Iridium(III), and Rhenium(I). wikipedia.org This could lead to the development of novel phosphorescent materials with tailored emission wavelengths, quantum yields, and lifetimes for applications in organic light-emitting diodes (OLEDs) or as luminescent probes.
Control Redox Potentials: Systematically study the electrochemical properties of a series of complexes. The electron-donating methyl groups, combined with the twisted geometry, will alter the redox potentials of the metal center. This allows for the fine-tuning of complexes for applications in redox catalysis, electrochromic devices, or as mediators in electrochemical sensors.
Investigate Magnetic Interactions: Synthesize and characterize multinuclear complexes where this compound acts as a bridging or terminal ligand. The specific geometry could mediate unique magnetic exchange interactions between metal centers, leading to new single-molecule magnets or magnetic materials.
Expanding the Catalytic Scope and Efficiency in Chemical Transformations
The application of substituted bipyridine ligands in catalysis is well-established. Ruthenium complexes featuring dimethyl-bipyridine ligands, for instance, have been investigated as catalysts for the photochemical reduction of carbon dioxide (CO₂). acs.orgnih.gov The future in this area lies in leveraging the specific attributes of the this compound ligand to enhance performance and broaden the scope of catalytic reactions.
Future research should focus on:
CO₂ and N₂ Reduction: Building on existing work, new catalysts featuring the this compound ligand should be designed for the electrochemical and photochemical reduction of CO₂ and dinitrogen (N₂). The ligand's unique stereoelectronic profile could enhance catalyst stability, activity, and product selectivity (e.g., towards formate, carbon monoxide, or methane). acs.org
Water Oxidation Catalysis: Developing robust and efficient water oxidation catalysts ("blue" ruthenium catalysts are a known example with bipyridine ligands) is crucial for artificial photosynthesis schemes. wikipedia.org The steric hindrance of the ligand could protect the metal center from deactivating pathways, potentially leading to catalysts with longer lifetimes.
Asymmetric Catalysis: While challenging due to its C₂ symmetry, chiral derivatives of the this compound backbone could be developed. These new chiral ligands could be applied in asymmetric catalysis, where the specific pocket geometry created by the ligand is critical for enantioselectivity.
Polymerization Reactions: Exploring complexes of late transition metals (e.g., Ni, Pd) with this ligand for olefin polymerization. The steric bulk could influence the rate of chain walking and branching, allowing for the production of polymers with novel microstructures and properties.
Advancements in Functional Materials Design and Application
The incorporation of bipyridine units is a key strategy in the design of advanced functional materials. researchgate.net The distinct three-dimensional structure of this compound makes it a particularly interesting building block for materials where supramolecular organization and morphology are critical to function.
Future directions in materials science include:
Metal-Organic Frameworks (MOFs): Using this compound or its carboxylated derivatives as organic linkers to construct novel MOFs. The inherent twist in the ligand could lead to frameworks with unique pore geometries, interpenetration patterns, and guest-host recognition capabilities for applications in gas storage or separation.
Redox-Active Polymers: Incorporating metal complexes of this compound into polymer backbones or as pendant groups. These materials could function as charge-storage layers in batteries, electrochromic windows, or as recyclable catalytic systems.
Luminescent Sensors: Developing metal complexes that exhibit changes in their luminescence upon binding to specific analytes (ions or small molecules). The pockets and channels created by the sterically demanding ligand could be engineered to provide high selectivity for target analytes. nih.gov
Table 2: Potential Applications of this compound in Functional Materials
| Material Type | Key Ligand Feature | Potential Application |
| Metal-Organic Frameworks (MOFs) | Defined non-planar geometry | Selective gas adsorption, heterogeneous catalysis |
| Redox-Active Polymers | Tunable redox potential of complexes | Charge storage, electrochromic materials |
| Luminescent Sensors | Sterically-defined binding pocket | Selective detection of metal ions or organic molecules |
| Phosphorescent OLEDs | Tailored photophysical properties | High-efficiency displays and lighting |
Integration of Experimental and Advanced Theoretical Approaches for Predictive Design
The synergy between experimental synthesis/characterization and theoretical computation has become indispensable in modern chemistry. For this compound, this integration will be key to accelerating the discovery cycle. While current studies use Density Functional Theory (DFT) to rationalize observed properties, the future lies in a more predictive paradigm. nih.govnih.gov
The outlook for integrated research includes:
High-Throughput Virtual Screening: Employing computational methods to screen large virtual libraries of hypothetical metal complexes based on the this compound scaffold. This can predict key properties like redox potentials, absorption spectra, and catalytic reaction barriers, allowing experimental efforts to be focused on the most promising candidates.
Mechanistic Elucidation: Using advanced spectroscopic techniques, such as time-resolved transient absorption and infrared spectroscopy, in close concert with high-level quantum chemical calculations. nih.gov This will provide a detailed, time-resolved picture of catalytic cycles and photophysical processes, revealing subtle mechanistic details that can guide the design of improved systems.
Multi-Scale Modeling: Developing and applying multi-scale models that can predict the properties of functional materials. This involves combining quantum mechanical calculations on the active molecular unit with classical or coarse-grained simulations to understand how the properties of a single molecule translate to the bulk material, considering factors like crystal packing or polymer morphology. This approach will be crucial for the rational design of materials for electronics and energy applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,2'-dimethyl-3,3'-bipyridine derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of derivatives often involves oxidation of methyl groups to carboxylates. For example, 5,5′-dimethyl-2,2′-bipyridine can be oxidized with KMnO₄ in aqueous acidic conditions (e.g., H₂SO₄) to yield 2,2′-bipyridine-5,5′-dicarboxylic acid, achieving ~70% yield after purification via vacuum filtration . Substituent position (e.g., 5,5′ vs. 6,6′) impacts reactivity due to steric and electronic effects, requiring tailored oxidation protocols. Characterization via ¹H/¹³C NMR, IR, and elemental analysis is critical to confirm purity .
Q. How can X-ray crystallography and spectroscopic techniques resolve structural ambiguities in this compound metal complexes?
- Methodological Answer : Single-crystal X-ray diffraction (employing SHELX programs ) is essential for determining ligand geometry, metal coordination modes, and stereochemistry. For example, chiral atropisomerism in dimethyl-bipyridine derivatives was confirmed via crystallography, revealing torsion angles (~40°) that influence metal-ligand interactions . Complementary techniques like UV-vis and IR spectroscopy help correlate structural features with electronic transitions (e.g., π→π* in bipyridine rings) .
Q. What are the standard protocols for characterizing redox and photophysical properties of this compound complexes?
- Methodological Answer : Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to measure redox potentials. For instance, Ru(II) complexes with 4,4′-dimethyl-2,2′-bipyridine ligands exhibit metal-to-ligand charge transfer (MLCT) transitions detectable via UV-vis spectroscopy, with emission lifetimes quantified using time-resolved luminescence . Electrochemical gaps (ΔE) correlate with ligand substituent effects, where methyl groups stabilize reduced states .
Advanced Research Questions
Q. How do methyl substituents on 2,2'-bipyridine scaffolds modulate electronic and steric effects in transition-metal catalysis?
- Methodological Answer : Methyl groups at 3,3′ positions increase ligand rigidity and electron density at coordinating N atoms, altering metal center reactivity. In Yb(III) complexes, 3,3′-dimethyl substitution induces intermediate valence states (e.g., nf = 0.17–0.27 for f<sup>13</sup>/f<sup>14</sup> configurations), validated via CASSCF calculations . Steric hindrance from methyl groups can suppress undesired ligand dissociation in catalytic cycles, as seen in Ru(II)-based dye-sensitized solar cells .
Q. What strategies address stereochemical challenges in synthesizing chiral this compound derivatives?
- Methodological Answer : Chiral resolution via diastereomeric salt formation or chiral HPLC is required for atropisomeric dimethyl-bipyridines. For example, 2,2′-bipyridine-3,3′-bis(4-amino-1,2,4-triazole-3-thioether) derivatives exhibit axial chirality confirmed by X-ray crystallography, necessitating enantiopure synthesis for applications in asymmetric catalysis . Computational modeling (e.g., DFT) predicts energy barriers for isomer interconversion .
Q. How can computational methods elucidate the relationship between ligand structure and photophysical behavior in this compound complexes?
- Methodological Answer : Time-dependent DFT (TD-DFT) simulations model MLCT and ligand-centered transitions. For Ir(III) complexes, methyl substituents red-shift emission wavelengths by stabilizing triplet excited states, as shown in phosphorescence studies . Hirshfeld surface analysis at varying temperatures (e.g., 130–300 K) correlates intermolecular interactions (e.g., H-bonding) with thermal stability .
Q. What are the mechanistic implications of this compound ligands in multielectron transfer processes?
- Methodological Answer : In heteroleptic Cu(I) complexes, dimethyl-bipyridine ligands facilitate charge separation by delocalizing electron density, enhancing light-harvesting efficiency in photovoltaic applications . Spectroelectrochemical studies (UV-vis-NIR under applied potentials) reveal ligand participation in redox events, such as bipyridine radical anion formation during CO₂ reduction .
Key Research Considerations
- Contradictions : Evidence varies on methyl substituent effects; some studies report enhanced catalytic activity , while others note steric limitations in ligand substitution .
- Gaps : Limited data on aqueous stability of dimethyl-bipyridine complexes, necessitating pH-dependent electrochemical studies.
- Best Practices : Use SHELXL for high-resolution crystallographic refinement and cross-validate computational predictions with experimental spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
